molecular formula C11H13FN2O2 B13358894 (3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B13358894
M. Wt: 224.23 g/mol
InChI Key: GYNFZWWYGMMAQX-UHFFFAOYSA-N
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Description

(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Fluoro and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the fluoro substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It can serve as a model compound for studying various organic reactions.

Biology and Medicine

    Pharmacological Research: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(3-Fluorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine: Lacks the methoxy group.

    (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine: Lacks the fluoro group.

    (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanamine: Lacks both the fluoro and methoxy groups.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C11H13FN2O2/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10/h2-4,8H,5-6,13H2,1H3

InChI Key

GYNFZWWYGMMAQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)CN)F

Origin of Product

United States

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